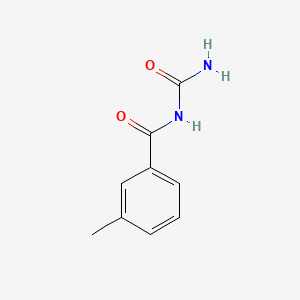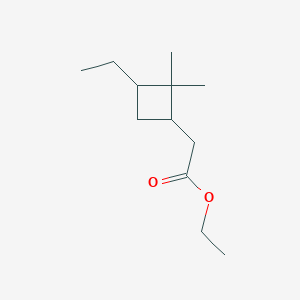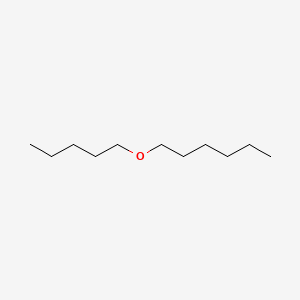
Hexane, 1-(pentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a type of ether, specifically a hexyl pentyl ether, and is characterized by its relatively simple structure consisting of a hexane backbone with a pentyloxy group attached . This compound is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexane, 1-(pentyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion from the corresponding alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the alkoxide ion.
Industrial Production Methods
In industrial settings, the production of hexane, 1-(pentyloxy)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield . The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane, 1-(pentyloxy)- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
Hexane, 1-(pentyloxy)- has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and chemical reactions.
Biology: Employed in the extraction and purification of biological molecules due to its solvent properties.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hexane, 1-(pentyloxy)- involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and transport of other molecules . It may also participate in chemical reactions by forming intermediates or transition states that lead to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Hexane, 1-(pentyloxy)- can be compared with other similar compounds such as:
Hexane, 1-(butoxy)-: Similar structure but with a butoxy group instead of a pentyloxy group.
Hexane, 1-(hexyloxy)-: Similar structure but with a hexyloxy group instead of a pentyloxy group.
Hexane, 1-(methoxy)-: Similar structure but with a methoxy group instead of a pentyloxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the varying length of the alkoxy group attached to the hexane backbone .
Eigenschaften
CAS-Nummer |
32357-83-8 |
|---|---|
Molekularformel |
C11H24O |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
1-pentoxyhexane |
InChI |
InChI=1S/C11H24O/c1-3-5-7-9-11-12-10-8-6-4-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
ABMGECRLBPHGSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
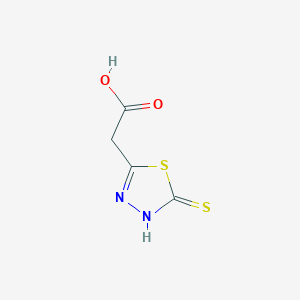
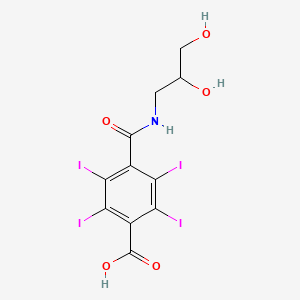
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
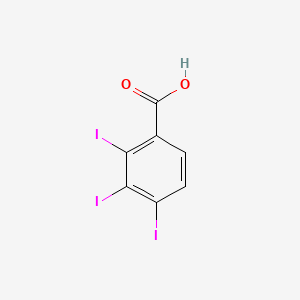
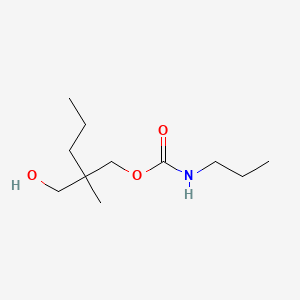
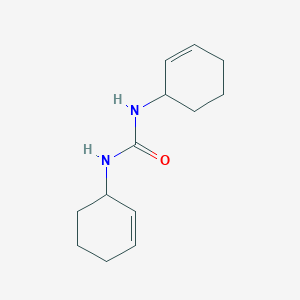
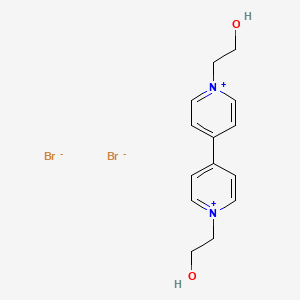
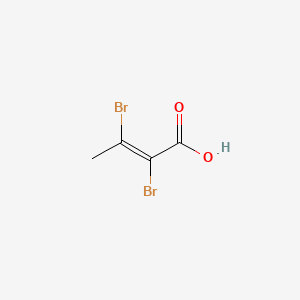
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
